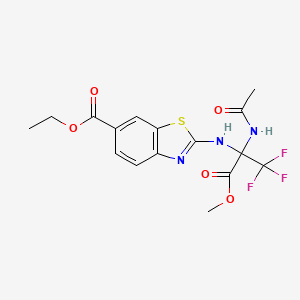![molecular formula C14H10N2O2S2 B11080146 (5E)-5-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11080146.png)
(5E)-5-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(2-HYDROXY-8-METHYL-3-QUINOLYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a quinoline and thiazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(2-HYDROXY-8-METHYL-3-QUINOLYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxy-8-methylquinoline with thiosemicarbazide under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized with carbon disulfide to yield the final thiazolidine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(2-HYDROXY-8-METHYL-3-QUINOLYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.
Scientific Research Applications
5-[(E)-1-(2-HYDROXY-8-METHYL-3-QUINOLYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It may be used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(2-HYDROXY-8-METHYL-3-QUINOLYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring can interact with enzymes, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Shares the quinoline moiety but lacks the thiazolidine ring.
Thiazolidine-2-thione: Contains the thiazolidine ring but lacks the quinoline moiety.
8-Methylquinoline: Similar to the quinoline part of the compound but without the additional functional groups.
Uniqueness
5-[(E)-1-(2-HYDROXY-8-METHYL-3-QUINOLYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to the combination of the quinoline and thiazolidine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10N2O2S2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(3E)-3-[(4-hydroxy-2-sulfanylidene-3H-1,3-thiazol-5-yl)methylidene]-8-methylquinolin-2-one |
InChI |
InChI=1S/C14H10N2O2S2/c1-7-3-2-4-8-5-9(12(17)15-11(7)8)6-10-13(18)16-14(19)20-10/h2-6,18H,1H3,(H,16,19)/b9-6+ |
InChI Key |
WFCRTIHLFROGDN-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=CC=CC2=C/C(=C\C3=C(NC(=S)S3)O)/C(=O)N=C12 |
Canonical SMILES |
CC1=CC=CC2=CC(=CC3=C(NC(=S)S3)O)C(=O)N=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(4-ethylphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11080070.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B11080079.png)
![3-[(3-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B11080081.png)
![5-{[(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)carbonyl]amino}-2-chlorobenzoic acid](/img/structure/B11080084.png)
![N-(2-methylphenyl)-4-(4-methylphenyl)-1-(phenoxymethyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11080088.png)
![Ethyl 2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11080095.png)
![methyl N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate](/img/structure/B11080099.png)
![N-(3-bromo-4-methylphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B11080114.png)
![5-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11080124.png)
![Methyl 3-[(furan-2-ylcarbonyl)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11080128.png)
![N'-{(E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11080129.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2,3-dimethylphenyl)thiourea](/img/structure/B11080133.png)
![Piperazine, 1-[2-fluoro-4-nitro-5-(piperazin-1-yl)phenyl]-4-methyl-](/img/structure/B11080138.png)

